4-(4-Ethylpiperidin-4-yl)morpholine
Overview
Description
4-(4-Ethylpiperidin-4-yl)morpholine is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . It is a heterocyclic compound containing both piperidine and morpholine rings, which are commonly found in various pharmacologically active molecules.
Biochemical Analysis
Biochemical Properties
4-(4-Ethylpiperidin-4-yl)morpholine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds, potentially altering their activity and effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules, leading to changes in cellular responses . Additionally, it can affect gene expression by interacting with transcription factors, thereby altering the production of specific proteins. These changes in cellular processes can have significant implications for cell function and overall cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its binding interaction with cytochrome P450 enzymes, which can lead to enzyme inhibition or activation . This interaction can result in changes in the metabolism of other compounds, affecting their bioavailability and activity. Furthermore, this compound can influence gene expression by binding to specific DNA sequences or interacting with transcription factors, leading to changes in the production of proteins involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in cumulative effects on cellular processes, which may differ from short-term exposure outcomes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects by modulating cellular processes and improving cellular function . At higher doses, it can lead to toxic or adverse effects, such as cellular damage or disruption of normal cellular activities. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes play a key role in the metabolism of various compounds, and their interaction with this compound can influence metabolic flux and metabolite levels. The compound may also affect the activity of other enzymes and cofactors involved in metabolic processes, further altering the metabolic landscape within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms is essential for predicting the bioavailability and efficacy of this compound in various biological contexts.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylpiperidin-4-yl)morpholine typically involves the reaction of 4-ethylpiperidine with morpholine under specific conditions. One common method involves the use of 1-benzyl-4-piperidone as a starting material, which is then reacted with morpholine in the presence of a catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylpiperidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the piperidine and morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
4-(4-Ethylpiperidin-4-yl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-Ethylpiperidin-4-yl)morpholine involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog containing only the morpholine ring.
Piperidine: A simpler analog containing only the piperidine ring.
4-(4-Methylpiperidin-4-yl)morpholine: A closely related compound with a methyl group instead of an ethyl group.
Uniqueness
4-(4-Ethylpiperidin-4-yl)morpholine is unique due to the presence of both piperidine and morpholine rings, which can confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions in various chemical and biological systems, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
4-(4-ethylpiperidin-4-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-11(3-5-12-6-4-11)13-7-9-14-10-8-13/h12H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBWRNQMYIDDSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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